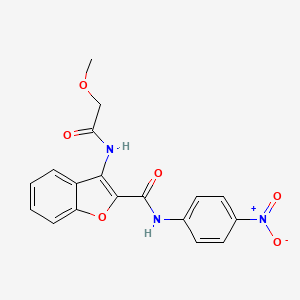

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as MNBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBC is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been studied.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Several studies have demonstrated the synthesis of novel compounds for potential medicinal applications, emphasizing the versatility of benzofuran derivatives in drug design. For example, novel compounds derived from benzofuran, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds show significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, with some exhibiting higher inhibitory activity on COX-2 selectivity compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antidiabetic Screening

Compounds synthesized from benzofuran derivatives have been subjected to in vitro antidiabetic screening, demonstrating the potential of these compounds in managing diabetes. The α-amylase inhibition assay indicates their potential as antidiabetic agents, highlighting the relevance of these compounds in therapeutic applications (Lalpara et al., 2021).

Corrosion Inhibition

The study of benzofuran derivatives extends to applications in corrosion inhibition, where N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, have been evaluated for their efficacy in preventing acidic corrosion of mild steel. These studies provide insight into how substituent groups can influence the inhibition behavior, with methoxy substituents enhancing efficiency (Mishra et al., 2018).

Neuroprotective and Antioxidant Activities

The neuroprotective and antioxidant effects of benzofuran-2-carboxamide derivatives have been explored, with several compounds showing significant protection against excitotoxic neuronal cell damage. These findings suggest the potential of these compounds in treating neurological conditions associated with excitotoxicity and oxidative stress (Cho et al., 2015).

Synthetic Methodologies and Chemical Properties

Beyond medicinal applications, research on benzofuran derivatives encompasses synthetic methodologies and investigations into their chemical properties. Studies have explored the synthesis of highly functionalized benzofuran-2-carboxamides, showcasing the diversity-oriented synthesis techniques applicable to these compounds. Such research contributes to the broader field of organic synthesis, providing valuable methodologies for constructing complex molecules (Han et al., 2014).

properties

IUPAC Name |

3-[(2-methoxyacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6/c1-26-10-15(22)20-16-13-4-2-3-5-14(13)27-17(16)18(23)19-11-6-8-12(9-7-11)21(24)25/h2-9H,10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNKUKSQUUSGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)

![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![Ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2413521.png)